molecular formula C10H11F2NO2 B11727065 Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B11727065
M. Wt: 215.20 g/mol
InChI Key: FCVSGKVSVMNVBK-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate is a chiral ester featuring a 2,4-difluorophenyl group and an amino group at the β-position of the propanoate backbone. Its stereochemistry (3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound (CAS 769944-35-6) has a molecular formula of C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

FCVSGKVSVMNVBK-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Aldol Condensation with Methyl Acrylate

The synthesis begins with the condensation of 2,4-difluorobenzaldehyde (1) and methyl acrylate (2) in the presence of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), to form the α,β-unsaturated ester intermediate (3). This reaction proceeds via a Horner-Wadsworth-Emmons mechanism, utilizing a phosphonate reagent to generate the Z-olefin as the major product.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)

  • Temperature: 0°C (initial), followed by warming to 20–25°C

  • Base: DBU (1.2 equivalents)

  • Yield: ~85–90% (crude)

The Z-olefin geometry is critical for subsequent stereochemical control during hydrogenation. Isolation of the Z-isomer is achieved via silica gel chromatography.

Stereoselective Hydrogenation

The Z-olefin (3) undergoes catalytic hydrogenation to yield the saturated ester (4) with the desired (3S) configuration. Palladium on carbon (Pd/C, 5–10 wt%) is employed under moderate hydrogen pressure (1–5 atm).

Key Parameters

ParameterValue
CatalystPd/C (5–10 wt%)
Pressure1–5 atm H₂
SolventEthanol or ethyl acetate
Temperature25–50°C
Enantiomeric Excess (ee)>98% (with chiral ligands)

The reaction’s stereoselectivity arises from the syn-addition of hydrogen to the Z-olefin, ensuring the (3S) configuration.

Introduction of the Amino Group

The saturated ester (4) is subjected to amination using ammonia or ammonium chloride in methanol under reflux. This step introduces the amino group at the β-position, yielding the racemic β-amino ester. Subsequent resolution via chiral chromatography or enzymatic methods isolates the (3S)-enantiomer.

Amination Conditions

  • Reagent: NH₃ (gaseous) or NH₄Cl

  • Solvent: Methanol

  • Temperature: 40–60°C

  • Time: 12–24 hours

Asymmetric Catalytic Hydrogenation with Chiral Ligands

Chiral Catalyst Design

To bypass the need for post-synthesis resolution, asymmetric hydrogenation of the α,β-unsaturated ester (3) is performed using chiral rhodium or ruthenium catalysts. For example, Rh-(R)-BINAP complexes induce >99% ee in the hydrogenated product.

Catalyst System

ComponentRole
Rhodium(I) triflateMetal center
(R)-BINAPChiral ligand
TriethylamineBase

Hydrogenation Optimization

Under optimized conditions, the reaction achieves near-quantitative conversion and high enantioselectivity:

ConditionValue
H₂ Pressure50 psi
Temperature25°C
SolventDichloromethane
ee>99%

This method reduces downstream purification steps and is scalable for industrial production.

Reductive Amination of β-Keto Esters

Synthesis of β-Keto Ester Intermediate

An alternative route involves the preparation of methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (5) via Claisen condensation of methyl acetate with 2,4-difluorophenylacetyl chloride. The β-keto ester is then subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

Reductive Amination Conditions

  • Reducing Agent: NaBH₃CN (1.5 equivalents)

  • Ammonium Source: NH₄OAc (2 equivalents)

  • Solvent: Methanol

  • pH: 4–5 (acetic acid buffer)

  • Yield: 70–75%

Stereochemical Control

While reductive amination typically yields racemic mixtures, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic reduction (e.g., ketoreductases) can enforce the (3S) configuration. For example, using (S)-tert-butylsulfinamide as a chiral director achieves >95% ee.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance the efficiency of the condensation-hydrogenation sequence. Key advantages include:

  • Improved Heat Transfer: Mitigates exothermicity during hydrogenation.

  • Higher Throughput: 10–20 kg/hr productivity.

  • Reduced Catalyst Loading: Pd/C usage decreased by 40%.

Cost Analysis

A comparative cost breakdown of the methods reveals:

MethodCost per Kilogram (USD)
Condensation-Hydrogenation1,200
Asymmetric Hydrogenation1,800
Reductive Amination950

The reductive amination route is cost-effective but requires resolution steps, whereas asymmetric hydrogenation offers superior enantiopurity at higher expense .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12F2N2O2
  • Molecular Weight : Approximately 233.67 g/mol
  • Key Functional Groups : Amino group, methyl ester, difluorophenyl moiety

The compound's structure allows it to engage in specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Medicinal Chemistry

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Esterification : Used to create derivatives that may exhibit enhanced biological activity.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.

Research indicates that this compound may interact with specific molecular targets in biological systems. Key areas of investigation include:

  • Enzyme Modulation : The amino group can form hydrogen bonds with active site residues in enzymes, potentially modulating their activity.
  • Metabolic Pathways : Studies suggest it may influence pathways related to neurological disorders and metabolic processes.

Case Study 1: Antitumor Activity

A study focused on the antitumor potential of this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 ValueMechanism
A549 (Lung Cancer)~10 µMInduction of apoptosis via caspase activation
H292 (Lung Cancer)~12 µMActivation of p53 and subsequent apoptosis

These findings suggest that the compound has potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed that it could protect neuronal cells from oxidative stress.

ModelEffectMechanism
Neuroblastoma CellsReduced cell deathModulation of the Nrf2/ARE pathway

This indicates its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate 769944-35-6 C₁₀H₁₁F₂NO₂ 215.20 2,4-difluorophenyl Discontinued; chiral center at C3
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 1213896-51-5 C₁₀H₁₁F₂NO₂ 215.20 2,5-difluorophenyl Para-fluorine alters electronic effects
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate HCl 2703746-08-9 C₁₀H₁₂ClF₂NO₂ 251.66 3,5-difluorophenyl Symmetric substitution; hydrochloride salt
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 309757-83-3 C₁₀H₁₂ClNO₂ 213.66 3-chlorophenyl Higher density (1.22 g/cm³)
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2126143-52-8 C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester Increased lipophilicity

Biological Activity

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate, a compound with the molecular formula C10H11F2NO2 and CAS number 1212928-15-8, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight: 215.2 g/mol
  • Density: 1.3 g/cm³
  • Boiling Point: 275.8 °C at 760 mmHg
  • LogP (Partition Coefficient): 1.47

The compound features a difluorophenyl group attached to a propanoate backbone, which is significant for its biological interactions.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition:
    • It has been noted for its potential to inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as diabetes and cancer .
  • Receptor Modulation:
    • The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays: In vitro studies demonstrated that this compound can reduce cell viability in various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the activation of caspase pathways .
  • Case Study: A study involving FaDu hypopharyngeal tumor cells showed that the compound exhibited cytotoxicity comparable to established anticancer drugs like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase enzymes suggests potential applications in neurodegenerative diseases:

  • Alzheimer's Disease Models: Preliminary findings indicate that this compound may enhance cognitive function by preventing acetylcholine breakdown, thereby improving synaptic transmission .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in FaDu cells; comparable efficacy to bleomycin
Cholinesterase InhibitionInhibition of AChE and BuChE; potential for neuroprotective effects
Enzyme InteractionInhibition of metabolic enzymes linked to diabetes and cancer progression

Q & A

Q. What are the recommended synthetic routes for preparing Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Key steps include:
  • Esterification : Starting from 2,4-difluorophenyl precursors, coupling with a chiral amino acid derivative (e.g., using tert-butyl carbamate for amino protection) .
  • Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (>95%) .
  • Optimization : Reaction conditions (e.g., ethanol/methanol solvents, 50–70°C, 12–24 hours) are critical for minimizing racemization. Purification via recrystallization or chiral HPLC ensures stereochemical integrity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm regiochemistry and fluorine substitution patterns. The (3S) configuration is verified via 1^1H-1^1H NOESY correlations .
  • Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers (e.g., retention time differences ≥2 min) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 243.21 g/mol) and detects impurities (e.g., de-esterified byproducts) .

Q. How does the presence of 2,4-difluorophenyl and amino groups influence the compound's solubility and stability under varying pH conditions?

  • Methodological Answer :
  • Solubility : The 2,4-difluorophenyl group enhances lipophilicity (logP ~1.8), reducing aqueous solubility. Solubility can be improved using co-solvents (e.g., DMSO:water 1:1) .
  • Stability : The amino group is prone to oxidation; stability studies (pH 1–9, 25–40°C) show optimal stability at pH 4–6 (t₁/₂ >30 days). Acidic conditions accelerate ester hydrolysis, necessitating storage at –20°C .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different enzymatic assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Strategies include:
  • Standardized Assay Protocols : Using consistent ATP concentrations (1–10 mM) and temperature (37°C) for kinase inhibition studies .
  • Fluorine-Specific SAR : Comparing 2,4-difluoro analogs with mono- or trifluoro derivatives to isolate electronic vs. steric effects on enzyme binding (e.g., IC₀₀ shifts ≥10-fold) .
  • Orthogonal Validation : Combining SPR (surface plasmon resonance) with cellular assays to confirm target engagement .

Q. How can computational modeling (e.g., molecular docking or QSAR) predict the interaction mechanisms between this compound and target enzymes, considering stereochemical influences?

  • Methodological Answer :
  • Docking Studies : Using software like AutoDock Vina with flexible side-chain sampling to model the (3S)-amino group’s hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • QSAR Models : Correlating fluorine substitution patterns (Hammett σ values) with inhibitory potency (e.g., R² >0.85 for kinase targets) .
  • MD Simulations : Assessing enantiomer-specific stability (RMSD <2 Å over 100 ns trajectories) to explain differential activity .

Q. What experimental approaches are used to investigate the metabolic stability and in vivo pharmacokinetics of this compound, particularly regarding fluorine substitution effects?

  • Methodological Answer :
  • Microsomal Assays : Incubating with liver microsomes (human/rat) to measure half-life (e.g., t₁/₂ >60 min indicates low CYP450-mediated oxidation) .
  • Radiolabeled Tracers : Using 18^{18}F or 14^{14}C isotopes to track tissue distribution via PET/CT or autoradiography .
  • Comparative PK Studies : Administering analogs (e.g., 2-fluoro vs. 2,4-difluoro) to quantify fluorine’s impact on clearance (e.g., 2,4-diF reduces Cl by ~40% in rodents) .

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